molecular formula C12H17NO2 B13248091 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol

Cat. No.: B13248091
M. Wt: 207.27 g/mol
InChI Key: IUALAJFTRVNAJV-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol typically involves the reaction of 2,3-dihydro-1-benzofuran with appropriate amines under controlled conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its benzofuran core structure is a privileged scaffold in drug discovery, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethylamino)propan-2-ol

InChI

InChI=1S/C12H17NO2/c1-9(14)7-13-8-10-2-3-12-11(6-10)4-5-15-12/h2-3,6,9,13-14H,4-5,7-8H2,1H3

InChI Key

IUALAJFTRVNAJV-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

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